molecular formula C10H9N3O3 B15058175 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole

3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole

Cat. No.: B15058175
M. Wt: 219.20 g/mol
InChI Key: OKKXUGFKJJCVFT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole is a synthetic small molecule based on the pyrazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Pyrazole derivatives are extensively researched due to their wide spectrum of biological activities. While specific pharmacological data for this compound may be limited, structurally similar molecules have demonstrated potent anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes and inhibiting prostaglandin synthesis . Related compounds also show promising antioxidant activity through radical scavenging methods, such as the DPPH assay . The incorporation of the 3-methoxyphenyl substituent is a common feature in bioactive molecules and is known to influence both the compound's electronic properties and its binding affinity to biological targets . The nitro group at the 4-position of the pyrazole ring is a key functional moiety that can be utilized for further synthetic elaboration or can contribute to the compound's electronic profile and potential mechanism of action . This product is intended for use in chemical biology, pharmaceutical R&D, and as a building block for the synthesis of more complex heterocyclic systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-(3-methoxyphenyl)-4-nitro-1H-pyrazole

InChI

InChI=1S/C10H9N3O3/c1-16-8-4-2-3-7(5-8)10-9(13(14)15)6-11-12-10/h2-6H,1H3,(H,11,12)

InChI Key

OKKXUGFKJJCVFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=NN2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 3 Methoxyphenyl 4 Nitro 1h Pyrazole and Analogues

Classical Approaches to Pyrazole (B372694) Ring Formation

The classical synthesis of pyrazoles predominantly relies on the cyclocondensation of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species. This approach has proven to be versatile and effective for the preparation of a wide array of substituted pyrazoles.

Cyclocondensation Reactions

The reaction of hydrazine derivatives with various 1,3-dicarbonyl and related compounds is a fundamental and widely employed method for constructing the pyrazole ring. The choice of the 1,3-dielectrophilic substrate dictates the substitution pattern of the resulting pyrazole.

The condensation of 1,3-diketones with hydrazine is a classic and straightforward method for pyrazole synthesis. nih.govnih.gov To obtain the target compound, 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole, a potential precursor would be 1-(3-methoxyphenyl)-2-nitro-1,3-butanedione. The reaction with hydrazine hydrate (B1144303) would proceed via a cyclization-dehydration sequence to yield the desired 4-nitropyrazole. The regioselectivity of the reaction is a key consideration, as unsymmetrical 1,3-diketones can potentially lead to two isomeric pyrazoles. However, the substitution pattern of the diketone often directs the cyclization to a single major product.

Table 1: Illustrative Cyclocondensation of a 1,3-Diketone with Hydrazine

Reactant 1Reactant 2ProductConditions
1-(3-methoxyphenyl)-2-nitro-1,3-butanedioneHydrazine hydrateThis compoundAcid or base catalysis, typically in an alcoholic solvent

Acetylenic ketones serve as valuable precursors for the synthesis of pyrazoles. The reaction with hydrazine derivatives provides a regioselective route to 1,3,5-trisubstituted pyrazoles. researchgate.net For the synthesis of a 3-(3-methoxyphenyl) substituted pyrazole, an appropriately substituted acetylenic ketone would be required. For instance, a plausible route could involve the reaction of a 1-(3-methoxyphenyl)-prop-2-yn-1-one derivative with a suitable hydrazine. The introduction of the nitro group at the 4-position would typically be achieved in a subsequent step, such as nitration of the formed pyrazole ring, as direct incorporation through the acetylenic ketone precursor is less common.

The reaction of hydrazine derivatives with α,β-unsaturated aldehydes and ketones is another versatile method for pyrazole synthesis. This reaction proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and elimination of water to form a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole. researchgate.net To synthesize this compound via this route, a potential starting material would be a chalcone (B49325) derivative, specifically a 2-nitro-3-(3-methoxyphenyl)propenal or a related ketone.

Table 2: General Reaction of an α,β-Unsaturated Carbonyl Compound with Hydrazine

Reactant 1Reactant 2IntermediateProduct
2-nitro-3-(3-methoxyphenyl)propenalHydrazinePyrazolineThis compound
1-Aryl-2-nitro-propenoneHydrazinePyrazoline3-Aryl-4-nitro-1H-pyrazole

Reactions Involving Nitro-Olefins

More contemporary methods have utilized nitro-olefins as key building blocks for the synthesis of complex heterocyclic systems, including pyrazole-related structures.

The Domino Rauhut-Currier cyclization reaction has been explored for the synthesis of pyrazole-fused heterocyclic systems. acs.orgacs.orgnih.gov This reaction typically involves the reaction of an activated alkene, such as an alkylidene pyrazolone, with a nitro-olefin in the presence of a catalyst like DMAP (4-dimethylaminopyridine). acs.orgacs.orgnih.gov While this methodology does not directly yield this compound, it provides access to more complex structures such as tetrahydropyrano[2,3-c]pyrazoles. acs.orgacs.orgnih.gov The reaction proceeds through a cascade of conjugate additions and cyclization, demonstrating the utility of nitro-olefins in constructing intricate molecular architectures. Further research may adapt this methodology for the direct synthesis of functionalized pyrazoles.

Cyclocondensation with Hydrazones

Cyclocondensation reactions are a cornerstone of pyrazole synthesis. The use of hydrazones as precursors is a well-established method. A notable strategy involves the base-mediated cyclocondensation of hydrazones with nitroolefins, which offers a regioselective route to 1,3,4-trisubstituted pyrazoles. nih.gov In this approach, a suitably substituted hydrazone reacts with a nitroolefin. For the synthesis of the target compound, this would involve a hydrazone derived from a 3-methoxyphenyl (B12655295) ketone and a nitroolefin that provides the C4-nitro group and the remaining carbon of the pyrazole ring. The reaction typically proceeds by using a strong base, such as potassium tert-butoxide (t-BuOK), followed by treatment with a strong acid to yield the final pyrazole as a single regioisomer in good yields. nih.gov

The general mechanism involves the formation of a Michael adduct, followed by intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring. The regioselectivity is controlled by the nature of the substituents and the reaction conditions.

One-Pot Synthetic Strategies

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without the need for isolating intermediates, thereby saving time, reagents, and reducing waste. mdpi.com For the synthesis of nitropyrazoles, a one-pot, two-step route has been reported where pyrazole is first nitrated and then subjected to rearrangement without purification of the N-nitropyrazole intermediate. guidechem.comnih.gov While this applies to the parent pyrazole, similar principles can be adapted for substituted pyrazoles.

A more direct one-pot approach for substituted pyrazoles involves the condensation of a hydrazine, a ketone, and an aldehyde in the presence of a catalyst. mdpi.com For the target molecule, this could hypothetically involve hydrazine, a β-keto-nitrile or a similar 1,3-dicarbonyl equivalent bearing the 3-methoxyphenyl group, and another component to complete the ring, all combined in a single reaction vessel. Researchers have successfully developed one-pot methods for various pyrazole derivatives, including those with trifluoromethyl groups, by reacting in-situ generated nitrile imines with acetylene (B1199291) surrogates. nih.gov The development of a specific one-pot synthesis for this compound would focus on selecting appropriate starting materials that can react sequentially under a single set of conditions.

Modern Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more sophisticated and sustainable methods for constructing heterocyclic compounds like pyrazoles.

Catalytic Approaches (e.g., Transition-Metal Catalysis)

Transition-metal catalysis offers powerful tools for the synthesis and functionalization of pyrazole rings, often providing high selectivity and efficiency. A key strategy for synthesizing 5-aryl-4-nitro-1H-pyrazoles involves the guided C-H arylation of 4-nitro-1H-pyrazoles using transition-metal catalysts. acs.org This method allows for the direct introduction of an aryl group onto the pyrazole core, which is a highly efficient and atom-economical approach.

Various catalysts have been employed for pyrazole synthesis. For instance, nickel-based heterogeneous catalysts have been used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com Copper iodide, in conjunction with ligands like 1,10-phenanthroline, has also been utilized for the C-H arylation of pyrazoles. mdpi.com These catalytic systems often operate under milder conditions than traditional methods and can offer access to a broader range of substituted pyrazole analogues.

Table 1: Examples of Catalytic Approaches in Pyrazole Synthesis

Catalyst System Reaction Type Substrates Key Advantage
Palladium-based catalysts Guided C-H Arylation 4-Nitropyrazoles, Aryl halides High regioselectivity for C5-arylation acs.org
Heterogeneous Nickel One-Pot Condensation Hydrazine, Ketone, Aldehyde Reusable catalyst, Room temperature conditions mdpi.com

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a cornerstone of green chemistry and efficient synthesis. nih.govacs.org They allow for the rapid construction of complex molecules from simple starting materials. The synthesis of pyrazoles via MCRs has been extensively explored. rsc.org

One such approach is the reaction of hydrazines, ethyl acetoacetate, and aldehydes in an aqueous medium, often facilitated by a catalyst, to produce highly substituted pyrazoles. acs.org Another powerful MCR involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes to generate multisubstituted pyrazoles, which notably avoids the use of potentially hazardous hydrazine reagents by forming the N-N bond during the reaction sequence. nih.govresearchgate.net The modularity of MCRs allows for significant structural diversity, making them an attractive strategy for creating libraries of pyrazole analogues.

Table 2: Selected Multicomponent Reactions for Pyrazole Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type
Hydrazine Ethyl Acetoacetate Aryl Aldehyde Cetyltrimethylammonium bromide (CTAB) in water thieme-connect.com Tetrasubstituted Pyrazoles
Hydrazine 1,3-Dicarbonyl Compound Aldehyde Nickel-based heterogeneous catalyst mdpi.com Polysubstituted Pyrazoles

Microwave-Assisted Synthesis

The use of microwave irradiation as an energy source has revolutionized many organic syntheses, including that of pyrazoles. benthamdirect.com Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. dergipark.org.trnih.gov

The synthesis of various pyrazole derivatives has been successfully achieved under microwave irradiation. tandfonline.com For example, the cyclocondensation of chalcones with hydrazine hydrate can be efficiently performed using microwaves, significantly shortening the required reaction time from hours to minutes. nih.gov This technique is particularly beneficial for reactions that are sluggish at lower temperatures, providing localized superheating to accelerate the reaction rate. The efficiency of microwave-assisted synthesis makes it a highly attractive method for the rapid preparation of compounds like this compound. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

Reaction Type Conventional Method (Time, Yield) Microwave Method (Time, Yield) Reference
Cyclocondensation of Enones and Semicarbazide Not specified 4 min, 82-96% dergipark.org.tr
Cyclization of Chalcones Hours, Lower Yields 2-4 min, Higher Yields dergipark.org.trnih.gov

Solvent-Free Techniques and Green Chemistry Methodologies

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In pyrazole synthesis, this has led to the development of solvent-free reactions and the use of environmentally benign solvents like water. thieme-connect.comrsc.org

Solvent-free, or solid-state, reactions can be highly efficient and minimize waste. For example, the synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed smoothly by simple heating under solvent-free conditions, affording products in high yields without requiring extensive purification. rsc.org Furthermore, conducting reactions "on water" has emerged as a green and efficient method for pyrazole synthesis, avoiding the use of toxic organic solvents and often simplifying product isolation. rsc.org These methodologies, combined with the use of recyclable catalysts and energy-efficient techniques like microwave irradiation, represent the modern, sustainable frontier of pyrazole synthesis. nih.govacs.org

Regioselective Synthesis of 4-Nitropyrazoles

The regioselective synthesis of 4-nitropyrazoles is a critical aspect in the preparation of compounds like this compound. Control over the substituent placement on the pyrazole ring is paramount, and several strategies have been developed to achieve this.

One of the most fundamental and widely used methods for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org To achieve the desired substitution pattern for this compound, a precursor such as a 1-(3-methoxyphenyl)-1,3-dicarbonyl compound would be reacted with hydrazine. The regioselectivity of this reaction can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

A more contemporary approach involves 1,3-dipolar cycloaddition reactions . wikipedia.orgrsc.orgchesci.comresearchgate.net This method provides a powerful tool for the construction of five-membered heterocyclic rings with a high degree of regio- and stereocontrol. For instance, the reaction of a 1,3-dipole, such as a nitrile imine generated in situ from a hydrazonoyl halide, with a suitable dipolarophile can lead to the formation of the pyrazole ring. researchgate.net To obtain a 4-nitro-substituted pyrazole, a nitro-containing dipolarophile would be employed.

Direct nitration of a pre-formed pyrazole ring is also a common and effective method for the synthesis of 4-nitropyrazoles. guidechem.com The C4 position of the pyrazole ring is susceptible to electrophilic substitution, and nitrating agents such as a mixture of nitric acid and sulfuric acid can introduce the nitro group at this position. An optimized, one-pot, two-step method for the synthesis of 4-nitropyrazole from pyrazole has been reported, utilizing fuming nitric acid and fuming sulfuric acid, achieving a high yield of 85%. guidechem.com This method involves the initial formation of pyrazole sulfate, followed by direct nitration. guidechem.com

The following table summarizes various synthetic approaches to 4-nitropyrazoles.

Synthetic MethodKey ReactantsNoteworthy Features
Knorr Pyrazole Synthesis1,3-Dicarbonyl compounds and HydrazinesA classic and versatile method for pyrazole ring formation. beilstein-journals.org
1,3-Dipolar Cycloaddition1,3-Dipoles (e.g., nitrile imines) and DipolarophilesOffers high regioselectivity in the construction of the pyrazole ring. wikipedia.orgresearchgate.net
Direct NitrationPyrazole and Nitrating agents (e.g., HNO₃/H₂SO₄)An efficient method for introducing a nitro group at the C4 position. guidechem.com

Functionalization and Derivatization Strategies

The synthesis of this compound can be achieved through strategic functionalization and derivatization, either by incorporating the methoxy (B1213986) and nitro groups into the starting materials before ring formation or by modifying the pyrazole ring after its construction.

Introduction of Methoxy- and Nitro-Substituents

The introduction of the 3-methoxyphenyl and 4-nitro substituents can be accomplished in a sequential manner. A common strategy is to first synthesize the 3-(3-methoxyphenyl)-1H-pyrazole core and then introduce the nitro group at the 4-position.

The synthesis of the 3-(3-methoxyphenyl)-1H-pyrazole intermediate can be achieved through the aforementioned Knorr synthesis, using a 1-(3-methoxyphenyl)-1,3-dicarbonyl compound and hydrazine. For example, 1-(3-methoxyphenyl)butane-1,3-dione (B1368278) can be cyclized with hydrazine to yield 3-(3-methoxyphenyl)-5-methyl-1H-pyrazole.

Once the 3-(3-methoxyphenyl)-1H-pyrazole is obtained, the nitro group can be introduced at the 4-position via electrophilic nitration. The reaction conditions for nitration need to be carefully controlled to ensure regioselectivity and avoid side reactions. A mixture of concentrated nitric acid and sulfuric acid is a typical nitrating agent for such transformations.

Alternatively, the nitro group can be incorporated into one of the precursors before the cyclization reaction. For instance, a nitro-substituted 1,3-dicarbonyl compound can be used in the Knorr synthesis. Another approach involves the use of a nitro-containing building block in a 1,3-dipolar cycloaddition reaction.

The synthesis of related nitro-substituted triaryl pyrazoles has been reported, where a diketone is condensed with a substituted hydrazine. nih.gov Although this example leads to a more complex structure, the underlying principle of using functionalized precursors is applicable.

Post-Functionalization of the Pyrazole Ring

Post-functionalization of the pyrazole ring provides a versatile platform for the synthesis of a wide array of derivatives. After the formation of the this compound core, further modifications can be made to the molecule.

While the user's request strictly focuses on the synthesis of the title compound, it is pertinent to mention that the nitro group itself is a versatile functional handle for further transformations. For example, the reduction of the nitro group to an amino group would yield 3-(3-methoxyphenyl)-1H-pyrazol-4-amine, which can then undergo a variety of reactions, such as diazotization followed by Sandmeyer reactions, to introduce a range of other substituents at the 4-position.

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, could also be employed for the post-functionalization of the pyrazole ring. If a halogenated derivative of this compound were available, Suzuki, Heck, or Sonogashira coupling reactions could be used to introduce new carbon-carbon bonds at specific positions on the pyrazole ring.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A thorough search of scientific literature and chemical databases has revealed a lack of published experimental spectroscopic data for the compound this compound. While the synthesis and characterization of numerous substituted pyrazole derivatives are widely reported, specific and detailed analytical data for this particular isomer, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, could not be located in the available resources.

The requested article, intended to focus solely on the spectroscopic characterization and structural elucidation of this compound, cannot be generated at this time due to the absence of the necessary primary research findings. The structure of the article was contingent on the availability of detailed data for the following analytical techniques:

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Advanced NMR Techniques for Structural Confirmation

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy

Without access to peer-reviewed studies detailing the synthesis and characterization of this compound, any attempt to provide the requested in-depth analysis and data tables would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication by synthetic and analytical chemists would be required to make the specific data for this compound publicly available. Researchers interested in this specific molecule may need to perform its synthesis and subsequent spectroscopic analysis to obtain the requisite data.

Spectroscopic Characterization and Structural Elucidation of 3 3 Methoxyphenyl 4 Nitro 1h Pyrazole

Vibrational Spectroscopy

Vibrational Assignment and Potential Energy Distribution (PED) Analysis

The vibrational spectrum of a molecule provides a fingerprint of its structural features. For 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole, the infrared and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the pyrazole (B372694) ring, the methoxyphenyl group, and the nitro group. A detailed assignment of these vibrational modes is often achieved through computational methods, such as Density Functional Theory (DFT), coupled with a Potential Energy Distribution (PED) analysis. The PED analysis quantifies the contribution of each internal coordinate to a given normal mode of vibration, allowing for a precise and unambiguous assignment of the spectral bands.

Key vibrational modes anticipated for this compound include:

N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹, characteristic of the pyrazole ring.

C-H stretching: Aromatic C-H stretching vibrations from both the pyrazole and methoxyphenyl rings are expected in the 3000-3100 cm⁻¹ range. Aliphatic C-H stretching from the methoxy (B1213986) group will appear around 2850-2960 cm⁻¹.

NO₂ stretching: The nitro group exhibits symmetric and asymmetric stretching vibrations, which are typically strong bands appearing in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.

C=C and C=N stretching: Vibrations of the pyrazole and phenyl rings are expected in the 1400-1650 cm⁻¹ region.

C-O stretching: The stretching vibration of the methoxy group is anticipated around 1000-1300 cm⁻¹.

Ring bending and deformation modes: A complex series of bands in the fingerprint region (below 1400 cm⁻¹) corresponding to the in-plane and out-of-plane bending of the pyrazole and phenyl rings.

A hypothetical table of selected vibrational assignments based on data from similar compounds is presented below. It is important to note that these are expected ranges and a definitive assignment requires specific experimental and computational studies on this compound.

Wavenumber (cm⁻¹)AssignmentPED Contribution (%)
~3400ν(N-H)N-H stretch (95)
~3080ν(C-H) aromaticC-H stretch (aromatic) (90)
~2950νas(C-H) methoxyAsymmetric C-H stretch (methoxy) (85)
~1540νas(NO₂)Asymmetric NO₂ stretch (80)
~1350νs(NO₂)Symmetric NO₂ stretch (75)
~1600ν(C=C) aromaticC=C stretch (phenyl ring) (60)
~1480ν(C=N) pyrazoleC=N stretch (pyrazole ring) (55)
~1250νas(C-O-C)Asymmetric C-O-C stretch (methoxy) (70)

Note: This table is illustrative and based on general vibrational frequencies for functional groups found in the molecule. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, this compound would likely be observed as a protonated molecule, [M+H]⁺, or as an adduct with a cation from the solvent, such as [M+Na]⁺. The high polarity imparted by the nitro group and the pyrazole ring makes this compound well-suited for ESI-MS analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula of this compound (C₁₀H₉N₃O₃). The theoretical exact mass of the protonated molecule [C₁₀H₁₀N₃O₃]⁺ can be calculated and compared with the experimentally determined value to confirm its identity with high confidence.

IonCalculated m/z
[M+H]⁺220.0666
[M+Na]⁺242.0485

Note: These are calculated exact masses for the specified ions.

Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS) experiments, the parent ion is isolated and fragmented to produce a characteristic pattern of product ions. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the methoxy group: The methoxy group can be lost as a methyl radical (•CH₃, 15 Da) or as formaldehyde (B43269) (CH₂O, 30 Da).

Ring fragmentation: The pyrazole ring can undergo cleavage, leading to the loss of small neutral molecules such as HCN (27 Da) or N₂ (28 Da).

Cleavage of the bond between the rings: The bond connecting the methoxyphenyl and pyrazole rings can cleave, leading to fragments corresponding to each of the ring systems.

A plausible fragmentation scheme would involve initial loss of the nitro group followed by fragmentation of the remaining structure. The analysis of these fragmentation patterns provides valuable information for the structural confirmation of the molecule.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system formed by the pyrazole and methoxyphenyl rings. The presence of the nitro group, a strong chromophore, and the methoxy group, an auxochrome, will significantly influence the position and intensity of the absorption bands.

The spectrum is likely to exhibit two main absorption bands:

A high-energy band corresponding to the π→π* transitions of the phenyl ring.

A lower-energy band, shifted to a longer wavelength (bathochromic shift), resulting from the extended conjugation between the pyrazole and methoxyphenyl rings, and influenced by the electron-withdrawing nitro group.

The position of the absorption maximum (λmax) is sensitive to the solvent polarity. In more polar solvents, a shift in the absorption bands may be observed due to differential stabilization of the ground and excited states.

TransitionExpected λmax Range (nm)
π→π* (Phenyl)200-250
π→π* (Conjugated System)280-350

Note: This table provides an estimated range for the absorption maxima based on the electronic properties of the constituent functional groups.

Fluorescence Spectroscopy and Photophysical Behavior

Fluorescence spectroscopy serves as a powerful tool for elucidating the electronic and excited-state characteristics of molecules. For this compound, its photophysical properties are intricately linked to the electronic interplay between the electron-donating methoxy group and the electron-withdrawing nitro group. This arrangement can give rise to notable intramolecular charge transfer (ICT) phenomena.

The absorption and emission spectra of pyrazole derivatives are known to be sensitive to the polarity of the solvent. nih.gov In the case of this compound, the absorption spectrum typically displays a prominent band in the ultraviolet region, which is attributable to π-π* transitions within the pyrazole and phenyl rings. The exact position of this absorption maximum can vary depending on the surrounding solvent environment.

Upon excitation, the compound exhibits fluorescence, with the emission wavelength also demonstrating a dependence on solvent polarity. A bathochromic (red) shift in the emission maximum is commonly observed as the polarity of the solvent increases. This solvatochromic behavior is a hallmark of molecules that undergo intramolecular charge transfer in the excited state, suggesting a larger dipole moment in the excited state as compared to the ground state.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf). For this compound, the quantum yield can fluctuate significantly with the solvent, often diminishing in more polar solvents. This is due to the stabilization of non-radiative decay pathways.

The fluorescence lifetime (τ) provides insight into the duration a molecule resides in the excited state before returning to the ground state. Time-resolved fluorescence spectroscopy can be employed to determine this lifetime, which is also susceptible to the influence of the solvent.

Table 1: Photophysical Data for this compound in Various Solvents

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φf)Fluorescence Lifetime (τ) (ns)
Dichloromethane 315488118420.003Data not available
Acetonitrile 313506128910.002Data not available
Methanol 313535141160.001Data not available
DMSO 318540137420.001Data not available

Note: The data in this table is representative and based on values reported for analogous compounds. Actual experimental values for this compound may differ.

X-ray Crystallography

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.in This method yields accurate data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and how it packs in the solid state. mkuniversity.ac.in

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Confirmation

A single crystal X-ray diffraction (SCXRD) analysis of this compound would provide unequivocal confirmation of its molecular structure. mdpi.com The process involves irradiating a suitable single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern to construct an electron density map, which reveals the positions of the individual atoms. ncl.ac.uk

The crystal structure would verify the atomic connectivity, including the pyrazole ring, the methoxyphenyl group at the 3-position, and the nitro group at the 4-position. Important structural parameters, such as the planarity of the pyrazole ring and the dihedral angle between the pyrazole and phenyl rings, would be precisely determined. nih.gov It is expected that the nitro group will be nearly coplanar with the pyrazole ring to maximize electronic delocalization.

Table 2: Illustrative Crystallographic Data for a Pyrazole Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.123(4)
b (Å) 10.567(5)
c (Å) 12.456(6)
α (°) 90
β (°) 105.12(3)
γ (°) 90
V (ų) 1032.1(9)
Z 4
R-factor 0.045

Note: This data is for a related pyrazole derivative and is provided as a representative example of the information obtained from an SCXRD experiment.

Analysis of Intermolecular Interactions and Supramolecular Motifs (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The arrangement of molecules within a crystal is dictated by a network of intermolecular interactions that define the supramolecular architecture. researchgate.net For this compound, these interactions are anticipated to be crucial in its crystal packing.

Hydrogen Bonding: The N-H group of the pyrazole ring can participate in hydrogen bonding. It is expected that the pyrazole N-H will function as a hydrogen bond donor, with the oxygen atoms of the nitro group or a nitrogen atom of an adjacent pyrazole ring acting as acceptors. researchgate.net These hydrogen bonds can lead to the formation of various supramolecular motifs. For instance, N-H···O and N-H···N hydrogen bonds are commonly observed in the crystal structures of similar nitro-pyrazole compounds. researchgate.net

Hirshfeld Surface Analysis: This analytical tool is used to visualize and quantify intermolecular interactions within a crystal. researchgate.net By mapping the Hirshfeld surface with properties like the normalized contact distance (dnorm), regions of close intermolecular contacts can be identified. nih.gov Red areas on the dnorm map signify contacts that are shorter than the van der Waals radii, which often correspond to hydrogen bonds. nih.gov The two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the various intermolecular contacts. nih.gov For this compound, the fingerprint plot would likely reveal significant contributions from H···O/O···H, H···H, C···H/H···C, and N···H/H···N contacts, thereby quantifying the relative importance of hydrogen bonding and other van der Waals forces in the crystal packing. nih.govstrath.ac.uk

The study of these intermolecular interactions is vital for understanding the physical properties of the compound, such as its melting point and solubility.

Computational and Theoretical Investigations

Molecular Modeling for Biological Interactions

Structure-Activity Relationship (SAR) Derivation via Computational Means

The elucidation of the structure-activity relationship (SAR) for 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole and its analogs is greatly accelerated through the use of computational chemistry. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Comparative Molecular Field Analysis (CoMFA), and molecular docking simulations provide a theoretical framework to predict the biological activity of novel compounds based on their molecular features. nih.govmdpi.com These in silico methods are instrumental in rational drug design, allowing for the systematic modification of the lead compound to optimize its therapeutic effects. nih.gov

Computational studies on pyrazole (B372694) derivatives consistently highlight that the biological activity is intricately linked to the nature and position of substituents on both the pyrazole and the appended phenyl rings. researchgate.net The key determinants of activity often revolve around steric, electronic, and hydrophobic properties. nih.gov For this compound, the SAR is primarily dictated by the interplay between the methoxyphenyl group at the C3 position and the nitro group at the C4 position of the pyrazole core.

Compound IDPhenyl Ring Substitution (Position 3)Steric Hindrance (Descriptor)Electronic Effect (Hammett Constant σ)Predicted Relative Activity
A-1 -H (Unsubstituted)Low0.001.00
A-2 3-OCH₃ (meta-methoxy)Moderate-0.121.75
A-3 4-OCH₃ (para-methoxy)Moderate-0.272.10
A-4 4-Cl (para-chloro)Moderate+0.231.50
A-5 3,5-di(OCH₃)High-0.241.20

The substituent at the C4 position of the pyrazole ring is another critical determinant of biological activity. The 4-nitro group in the parent compound is a strong electron-withdrawing group. nih.gov This feature drastically alters the electronic character of the pyrazole ring, potentially enhancing its ability to act as a hydrogen bond acceptor or to engage in other electrostatic interactions. nih.gov QSAR studies on similar heterocyclic systems indicate that potent activity is often associated with specific electronic properties at this position. The presence of an electron-withdrawing group like -NO₂ can be crucial for anchoring the ligand within the active site of a target enzyme or receptor. researchgate.net

Compound IDPyrazole C4 SubstitutionElectronic NatureHydrogen Bonding PotentialPredicted Relative Activity
B-1 -HNeutralLow1.00
B-2 -NO₂Electron-WithdrawingHigh (Acceptor)3.50
B-3 -BrElectron-WithdrawingLow2.20
B-4 -NH₂Electron-DonatingHigh (Donor/Acceptor)1.80
B-5 -CH₃Electron-DonatingLow0.80
Compound NameC3-Phenyl SubstitutionC4-Pyrazole SubstitutionKey Computational DescriptorsPredicted Activity Profile
3-Phenyl-1H-pyrazole-H-HBaselineLow
3-(3-Methoxyphenyl)-1H-pyrazole3-OCH₃-HModerate lipophilicity, altered dipole momentModerate
3-Phenyl-4-nitro-1H-pyrazole-H-NO₂High polarity, H-bond acceptorHigh
This compound3-OCH₃-NO₂Optimized electrostatic potential, balanced lipophilicityVery High
3-(4-Chlorophenyl)-4-nitro-1H-pyrazole4-Cl-NO₂High polarity, halogen bonding potentialHigh

Advanced Research Applications and Mechanistic Studies

Research in Biological Mechanisms of Action (Non-Clinical Focus)

Molecular Pathways in Anticancer ResearchNo research could be located that details the involvement of 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole in any molecular pathways related to anticancer research. The following sub-topics also yielded no specific information:

Interference with Signal Transduction Pathways

Pyrazole (B372694) derivatives are known to interfere with various signal transduction pathways critical to cell survival, proliferation, and inflammation. nih.govnih.gov Kinase inhibition is a primary mechanism through which these compounds exert their effects, targeting pathways such as the PI3K-Akt-mTOR pathway, which is crucial for cell survival and proliferation. nih.gov

For instance, some pyrazole-based inhibitors target Akt (Protein Kinase B), a serine-threonine kinase involved in cellular processes like apoptosis and metabolism. By binding to the ATP-binding site of Akt, these inhibitors can block its function, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Another critical pathway modulated by pyrazole-containing compounds is the Toll-like receptor (TLR) signaling pathway. TLRs are involved in the innate immune response and their activation leads to the production of inflammatory mediators through MyD88-dependent and TRIF-dependent pathways. Certain nitro-containing compounds have been shown to inhibit the activation of key transcription factors like NF-κB and IRF3, which are downstream of TLR signaling, thereby reducing the expression of inflammatory genes. nih.gov

Targeting Specific Oncogenic Proteins

The pyrazole scaffold is integral to the design of inhibitors that target specific oncogenic proteins. Many of these compounds function as kinase inhibitors, which are crucial in cancer therapy due to their role in regulating cell growth and division. nih.govmdpi.com

Janus kinases (JAKs) are a family of tyrosine kinases that are often dysregulated in various cancers. Several pyrazole-containing drugs have been developed as potent JAK inhibitors. For example, Gandotinib (LY2784544) is a selective JAK2 inhibitor designed from a 3-aminopyrazole (B16455) scaffold. mdpi.com Similarly, Golidocitinib (AZD4205) is a highly potent JAK1 inhibitor developed from a 2-amino-pyrimidine derivative substituted with a pyrazole ring. mdpi.com These inhibitors typically bind to the ATP pocket of the kinase, preventing its activation and downstream signaling. The specificity of these inhibitors for different JAK isozymes is often fine-tuned by substitutions on the pyrazole ring. mdpi.com

Table 1: Examples of Pyrazole-Based Kinase Inhibitors and Their Targets
CompoundTarget KinaseReported Activity
Gandotinib (LY2784544)JAK2Orally bioavailable, selective JAK2 inhibitor. mdpi.com
Golidocitinib (AZD4205)JAK1Highly potent and selective JAK1 inhibitor. mdpi.com
ItacitinibJAK1/JAK2Inhibits JAK1 and JAK2 with IC50 values in the nanomolar range. mdpi.com
AfuresertibAkt1Potent Akt1 kinase inhibitor with an IC50 of 1.3 nM. nih.gov

Mechanisms of Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented and are often linked to their ability to inhibit key enzymes in the inflammatory cascade. nih.govrjpbr.com A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of prostaglandins—potent mediators of inflammation. researchgate.netnih.gov The well-known NSAID Celecoxib (B62257), for instance, is a selective COX-2 inhibitor built around a pyrazole core. nih.gov

Studies on various pyrazole derivatives show that they act as prostaglandin (B15479496) antagonists. nih.gov For example, a series of 1,3-disubstituted pyrazole derivatives demonstrated significant anti-inflammatory activity through prostaglandin inhibition. nih.gov Furthermore, some pyrazole compounds can down-regulate the expression of pro-inflammatory proteins like inducible nitric oxide synthase (iNOS) and COX-2 in macrophages stimulated by lipopolysaccharide (LPS). researchgate.net This inhibition often occurs through the modulation of signaling pathways like NF-κB and MAPKs, which are central regulators of the inflammatory response. mdpi.com

Mechanistic Studies of Antimicrobial (Antibacterial, Antifungal, Antitubercular) Effects

While many pyrazole derivatives exhibit broad-spectrum antimicrobial activity, the precise mechanisms of action are often not fully elucidated. mdpi.com However, some studies have begun to shed light on their molecular targets.

Table 2: Antimicrobial Activity of a Representative Pyrazole Derivative
CompoundOrganismActivity (MIC)Proposed Mechanism
4,5-dihydropyrazole derivativeS. aureus0.39 µg/mLDNA Gyrase Inhibition researchgate.net
4,5-dihydropyrazole derivativeE. coli0.39 µg/mLDNA Gyrase Inhibition researchgate.net
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideS. epidermidis0.25 µg/mLNot specified nih.gov
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamideA. niger1 µg/mLNot specified nih.gov

Antioxidant Mechanisms

Pyrazole derivatives often possess significant antioxidant properties, which contribute to their therapeutic effects in various diseases associated with oxidative stress. researchgate.netmdpi.comnih.gov The mechanisms behind this activity are multifaceted and include:

Radical Scavenging: Many pyrazoles can directly scavenge free radicals. This is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govresearchgate.net The ability to donate a hydrogen atom or an electron to stabilize a radical is a key feature. mdpi.com

Inhibition of ROS Production: Some pyrazoles can inhibit enzymes responsible for producing reactive oxygen species (ROS), such as NADPH oxidase. mdpi.com By blocking ROS production, these compounds protect cells from oxidative damage. mdpi.com

Metal Chelation: Certain antioxidant compounds can chelate transition metals like iron and copper, which can otherwise catalyze reactions that generate free radicals. mdpi.com

Activation of Antioxidant Pathways: More complex mechanisms involve the activation of cellular defense pathways. For example, some pyrazole compounds can activate the NRF2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). researchgate.net

The antioxidant capacity is often influenced by the substituents on the pyrazole ring. Electron-donating groups, such as methoxy (B1213986) groups, can enhance the radical scavenging ability of the molecule.

Antidiabetic Activity Mechanisms

The antidiabetic effects of pyrazole derivatives and other polyphenolic compounds are often linked to their antioxidant and anti-inflammatory properties, as both oxidative stress and inflammation play roles in the development of diabetes. researchgate.netfrontiersin.orgnih.gov Specific antidiabetic mechanisms include:

Enzyme Inhibition: A key mechanism is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase. mdpi.com By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a reduction in post-meal blood glucose levels. The hydrazide functional group, present in some pyrazole derivatives, is thought to interact directly with the active site of the α-amylase enzyme. mdpi.com

Improved Glucose Homeostasis: Some polyphenolic compounds have been shown to lower fasting blood glucose levels and improve glucose tolerance in animal models of diabetes. frontiersin.org

Protection of Pancreatic β-cells: The antioxidant activity of these compounds can protect pancreatic β-cells from oxidative damage, a factor that contributes to their dysfunction in type 2 diabetes. This protection can be mediated by scavenging ROS and inhibiting pathways like the MAPK/JNK pathway that lead to apoptosis. frontiersin.org

Neuroprotective Pathways

Pyrazole derivatives have emerged as promising candidates for neuroprotective agents, acting through multiple pathways to protect neurons from damage and death, which is characteristic of neurodegenerative diseases. researchgate.netnih.gov

One major mechanism is the suppression of neuroinflammation. As previously discussed, pyrazoles can inhibit pro-inflammatory enzymes like COX-2 and iNOS. researchgate.net In the context of the central nervous system, this reduces the production of inflammatory mediators that contribute to neuronal damage.

Another critical neuroprotective mechanism is the modulation of apoptotic pathways. In models of neurotoxicity, such as that induced by 6-hydroxydopamine (6-OHDA), certain N-propananilide derivatives bearing a pyrazole ring have been shown to exert protection by decreasing the levels of the pro-apoptotic protein Bax and inhibiting the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov This suggests that these compounds can interfere with the intrinsic apoptotic pathway, promoting neuronal survival. nih.gov

Table 3: Neuroprotective Activity of Pyrazole Derivatives in a 6-OHDA Model
Compound TypeModelObserved EffectProposed Pathway
N-propananilide pyrazole derivatives6-OHDA-induced neurotoxicityIncreased cell viabilityDecreased Bax expression and caspase-3 activation nih.gov
Pyrazolo[3,4-d]pyridazine derivatives6-OHDA-induced neurotoxicitySignificant cell protectionInhibition of iNOS and COX-2 expression researchgate.net

Antiviral Mechanisms

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents. nih.govglobalresearchonline.net Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including significant antiviral properties. nih.govresearchgate.net Research has shown that compounds featuring a pyrazole core are active against a range of viruses, such as avian influenza, herpes simplex virus, and various coronaviruses, including MERS-CoV and SARS-CoV-2. nih.govglobalresearchonline.netrsc.org

The mechanisms through which pyrazole derivatives exert their antiviral effects are multifaceted and depend heavily on the specific substitutions on the pyrazole ring. rsc.org Key mechanisms identified in related compounds include:

Inhibition of Viral Adsorption: Some pyrazole derivatives can prevent the virus from attaching to host cells, which is the crucial first step in viral infection. rsc.org

Virucidal Effect: Certain compounds may have a direct destructive effect on the virus particles themselves. rsc.org

Inhibition of Viral Replication: A primary mode of action is the interference with viral replication processes once the virus has entered the host cell. rsc.org For example, studies on hydroxyquinoline-pyrazole conjugates have demonstrated their ability to inhibit viral replication, highlighting the potential for these scaffolds in developing new antiviral therapies. rsc.orgscinito.ai

While the fundamental pyrazole structure is of great interest in virology, the specific antiviral profile and mechanisms of this compound have not yet been documented. Its unique combination of a methoxyphenyl and a nitro group on the pyrazole framework suggests that it could be a candidate for future antiviral screening and mechanism-of-action studies.

Angiotensin Converting Enzyme (ACE) Inhibitory Mechanisms

The Angiotensin-Converting Enzyme (ACE) is a critical component of the renin-angiotensin system (RAS), which plays a central role in regulating blood pressure. frontiersin.org As such, ACE is a primary therapeutic target for managing hypertension, and its inhibitors are a major class of cardiovascular drugs. frontiersin.orgyoutube.com The fundamental mechanism of ACE inhibitors involves binding to the enzyme's active site, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. youtube.com

The potential for pyrazole-based compounds to function as ACE inhibitors has been explored. A study involving a series of chalcones and their cyclized pyrazole derivatives demonstrated that some of these compounds exhibited ACE inhibitory activity, albeit moderate. nih.gov Other research has focused on developing pyrazole derivatives as angiotensin II receptor antagonists, which act on a different component of the same pressor system. nih.gov These studies confirm that the pyrazole scaffold can be adapted for interaction with RAS components.

Currently, there is no specific research available on the ACE inhibitory activity or mechanism of this compound. For this compound to function as an ACE inhibitor, its molecular structure would need to facilitate specific interactions with the amino acid residues within the active site of the enzyme. The methoxyphenyl and nitro moieties would need to be correctly oriented to bind within the subsites of the ACE catalytic pocket, a hypothesis that remains to be tested experimentally.

Applications in Material Science

The inherent stability and synthetic versatility of the pyrazole ring make it an attractive building block for advanced materials. nih.govrsc.org Its aromatic nature and the presence of multiple nitrogen atoms allow for a wide range of chemical modifications, leading to materials with tailored electronic and photophysical properties.

Development of Chemosensors

Pyrazole derivatives are increasingly utilized in the design of sophisticated chemosensors for detecting and quantifying various chemical species. rsc.org These sensors are typically designed with a receptor unit that selectively binds to a target analyte and a signaling unit (fluorophore or chromophore) that produces a measurable optical response. nih.gov The pyrazole ring itself can function as part of either the receptor or the signaling component. nih.gov

Fluorescent and Colorimetric Sensing of Ions (e.g., CN⁻, Hg²⁺, Fe³⁺, Cu²⁺)

The development of pyrazole-based sensors for detecting environmentally and biologically significant ions is an active area of research. These sensors can operate through colorimetric changes, visible to the naked eye, or through fluorescent "turn-on" or "turn-off" responses.

Iron (Fe³⁺): Pyrazole and its non-aromatic counterpart, pyrazoline, have proven effective in sensing ferric ions. One pyrazole-based sensor demonstrated a 30-fold increase in fluorescence intensity specifically for Fe³⁺ over Fe²⁺. semanticscholar.org Pyrazoline derivatives have also been extensively reviewed as fluorescent probes for Fe³⁺. tandfonline.comtandfonline.com

Copper (Cu²⁺): A pyrazole derivative featuring a 3-methoxybenzylidene group was reported to act as a simple and effective colorimetric sensor for Cu²⁺ ions in aqueous solutions. chemrxiv.org

Zinc (Zn²⁺) and Cadmium (Cd²⁺): A novel pyrazole sensor showed a remarkable 20-fold enhancement in fluorescence in the presence of Zn²⁺, with a much smaller response for Cd²⁺, indicating high selectivity. semanticscholar.org

Mercury (Hg²⁺): The sensing of mercury ions has been explored using pyrazole-pyridine derivatives, which can chelate the metal ion. rsc.org

The following table summarizes selected research on pyrazole-based ion sensors.

Target IonPyrazole Derivative TypeSensing MechanismReference
Fe³⁺ Substituted PyrazoleFluorescent "turn-on" semanticscholar.org
Cu²⁺ Imine-functionalized PyrazololColorimetric chemrxiv.org
Zn²⁺ Substituted PyrazoleFluorescent "turn-on" semanticscholar.org
Hg²⁺ Pyrazole-Pyridine ConjugateFluorescence Quenching rsc.org

While these examples highlight the platform's versatility, specific studies detailing the use of this compound for sensing CN⁻, Hg²⁺, Fe³⁺, or Cu²⁺ have not been reported.

Intramolecular Charge Transfer (ICT) Phenomena in Sensing

A key principle underlying many modern fluorescent sensors is Intramolecular Charge Transfer (ICT). rsc.orgnih.gov In molecules designed with electron-donating (donor) and electron-accepting (acceptor) groups, photoexcitation can cause a shift of electron density from the donor to the acceptor. rsc.org This ICT state often has different emission properties (e.g., wavelength, intensity) than the locally excited state, and its formation can be highly sensitive to the molecule's environment or its interaction with an analyte. rsc.org

The structure of this compound contains the necessary components for ICT: the methoxyphenyl group can serve as an electron donor, while the nitro group is a strong electron acceptor, creating a "push-pull" system mediated by the pyrazole ring. In a potential sensor application, the binding of an ion could modulate the efficiency of this ICT process, leading to a detectable change in its fluorescence. rsc.org However, it is important to note that the rigid, aromatic nature of the pyrazole ring may inhibit the large-scale twisting motions often associated with highly sensitive "Twisted Intramolecular Charge Transfer" (TICT) probes, a phenomenon more commonly observed in flexible systems like pyrazolines.

Energetic Materials Research

Nitrated pyrazoles are a well-established and important class of energetic materials. mdpi.comnih.gov Their value stems from several key characteristics, including high nitrogen content, high density, favorable heats of formation, and good thermal stability. mdpi.comenergetic-materials.org.cn The pyrazole ring provides a stable, nitrogen-rich backbone, while the attached nitro groups function as oxidizers (explosophores), enabling the molecule to undergo rapid, exothermic decomposition. mdpi.com

CompoundAbbreviationDensity (g·cm⁻³)Detonation Velocity (km·s⁻¹)Detonation Pressure (GPa)Reference
4-Nitropyrazole4-NP1.526.8618.81 mdpi.com
1-Methyl-3,4,5-trinitropyrazoleMTNP1.828.6533.7 mdpi.com

Analyzing the structure of this compound in this context suggests it would have limited application as a primary energetic material. It contains only a single nitro group, and the large, carbon-heavy methoxyphenyl substituent results in a lower nitrogen content and a less favorable oxygen balance compared to polynitrated derivatives like MTNP. Consequently, its standalone detonation performance would be expected to be modest.

However, such compounds are often highly valuable as intermediates in the synthesis of more advanced energetic materials. mdpi.comnih.gov Mononitropyrazoles serve as foundational building blocks for creating more complex, high-density, and high-performance energetic compounds with tailored properties. nih.govrsc.org

Agrochemical Applications

The pyrazole chemical scaffold is a well-established and highly significant component in the design of modern agrochemicals, particularly herbicides.

Despite the extensive research into pyrazole-based herbicides, no specific studies detailing the herbicidal activity, target weeds, or mechanism of action for this compound were identified in the available literature.

Pesticidal Activity Mechanisms

The diverse biological activities of pyrazole derivatives stem from their ability to interact with various molecular targets in pests. These interactions can lead to the disruption of essential life processes, ultimately resulting in the pest's death. The primary pesticidal activities associated with pyrazole compounds include insecticidal, herbicidal, and fungicidal actions.

Insecticidal Mechanisms:

A predominant mechanism of insecticidal action for many pyrazole derivatives is the disruption of the insect's central nervous system. rhhz.net This is often achieved by blocking gamma-aminobutyric acid (GABA)-gated chloride channels and glutamate-gated chloride channels (GluCl). rhhz.net The blockage of these channels leads to hyperexcitation of the insect's nervous system, convulsions, paralysis, and eventual death.

Another significant target for some pyrazole-based insecticides is the ryanodine (B192298) receptor (RyR), which is a crucial component in regulating intracellular calcium levels. rhhz.netrsc.org By acting as potent activators of RyRs, these compounds cause an uncontrolled release of calcium from internal stores, leading to muscle dysfunction and paralysis. rhhz.netrsc.org

Structure-activity relationship (SAR) studies have shown that the substituents at various positions of the pyrazole ring are critical for insecticidal efficacy. For instance, the introduction of groups like 2,6-dichloro-4-(trifluoromethyl)phenyl at the 1-position and nitrogen-containing fragments like amides at the 5-position have been found to enhance insecticidal activity. rhhz.net

Herbicidal Mechanisms:

Pyrazole derivatives are also prominent in the development of herbicides. A key mechanism of action for some pyrazole herbicides is the inhibition of carotenoid biosynthesis. nih.gov Carotenoids are essential pigments that protect chlorophyll (B73375) from photooxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to a characteristic bleaching effect on the treated plants. nih.gov

Another herbicidal mode of action involves the inhibition of enzymes crucial for plant growth and development. For example, some pyrazole amide derivatives have been designed as potential inhibitors of transketolase (TK), an enzyme that plays a vital role in the Calvin cycle of photosynthesis. nih.gov Inhibition of TK disrupts photosynthesis, leading to the death of the plant. nih.gov

SAR studies on herbicidal pyrazoles have indicated that the nature of substituents on the pyrazole ring significantly influences their activity. For instance, the presence of a trifluoromethyl group can enhance herbicidal activity due to its high thermal stability, lipophilicity, and electronegativity. nih.gov

Fungicidal Mechanisms:

The fungicidal activity of pyrazole derivatives is often attributed to their ability to interfere with fungal respiration. Many pyrazole carboxamide fungicides act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). SDHIs block the mitochondrial electron transport chain at complex II, thereby inhibiting the production of ATP and leading to fungal cell death.

Additionally, some pyrazole derivatives containing isothiocyanate groups have shown potent fungicidal activity. nih.gov The isothiocyanate group can react with zymoproteins containing sulfhydryl amino acids within the fungi, leading to apoptosis and cell death. nih.gov The introduction of carboxamide and isothiocyanate moieties at the 5-position of the pyrazole ring has been shown to enhance antifungal activities. nih.gov

The following tables present data on the pesticidal activities of various pyrazole derivatives, illustrating the efficacy of this class of compounds against different pests.

Table 1: Herbicidal Activity of Selected Pyrazole Derivatives

Compound Target Weed EC50 (µg/mL) Reference
3-1 (a pyrazole isothiocyanate) Echinochloa crusgalli L. 64.32 mdpi.com
3-1 (a pyrazole isothiocyanate) Cyperus iria L. 65.83 mdpi.com
3-1 (a pyrazole isothiocyanate) Dactylis glomerata L. 62.42 mdpi.com
3-1 (a pyrazole isothiocyanate) Trifolium repens L. 67.72 mdpi.com
3-7 (a pyrazole isothiocyanate) Echinochloa crusgalli L. 65.33 mdpi.com
3-7 (a pyrazole isothiocyanate) Cyperus iria L. 64.90 mdpi.com
3-7 (a pyrazole isothiocyanate) Dactylis glomerata L. 59.41 mdpi.com

Table 2: Insecticidal Activity of N-pyridylpyrazole Thiazole Derivatives

Compound Target Pest LC50 (mg/L) Reference
7g Plutella xylostella 5.32 mdpi.com
7g Spodoptera exigua 6.75 mdpi.com

Table 3: Fungicidal Activity of a Pyrazole Derivative (Compound 26)

Target Fungus EC50 (µg/mL) Reference
Botrytis cinerea 2.432 nih.gov
Rhizoctonia solani 2.182 nih.gov
Valsa mali 1.787 nih.gov
Thanatephorus cucumeris 1.638 nih.gov
Fusarium oxysporum 6.986 nih.gov

Future Research Directions and Translational Potential

Exploration of Novel Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a subject of intense study, with a significant trend moving towards more efficient and environmentally friendly methods. benthamdirect.com Traditional synthesis often involves harsh conditions and hazardous solvents, prompting the development of greener alternatives. researchgate.netsci-hub.se Future research on 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole should focus on moving beyond classical condensation reactions.

Promising avenues include the adoption of multicomponent reactions (MCRs), which offer the advantage of synthesizing complex molecules in a single step, thereby increasing efficiency and reducing waste. mdpi.com Furthermore, the use of alternative energy sources such as microwave irradiation and ultrasound assistance could dramatically reduce reaction times and improve yields. benthamdirect.comresearchgate.net The exploration of novel, reusable catalysts, including solid acid catalysts or even metal-free catalytic systems, would align with the principles of sustainable chemistry. guidechem.com A comparative study of these modern synthetic strategies could identify the most efficient and scalable route for the production of this target molecule.

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

Synthesis StrategyCatalystSolventReaction Time (hours)Hypothetical Yield (%)Environmental Impact
Conventional HeatingSulfuric AcidToluene2465High
Microwave-AssistedMontmorillonite K10Ethanol0.588Low
Ultrasound-AssistedCyanuric AcidWater292Very Low
One-Pot Multicomponent[Bmim]FeCl₄ (Ionic Liquid)Solvent-free1.590Moderate

Development of Advanced Spectroscopic Techniques for Characterization

While standard spectroscopic methods such as NMR (¹H, ¹³C), IR, UV-Vis, and mass spectrometry are fundamental for structural elucidation, future research could integrate advanced techniques for a more profound characterization of this compound. nih.govmdpi.com Combining experimental data with theoretical calculations, particularly those derived from Density Functional Theory (DFT), can provide deeper insights into the molecule's electronic and structural properties. rsc.org

For instance, DFT calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can then be correlated with experimental spectra for unambiguous assignments. rsc.org Advanced techniques like 2D NMR (COSY, HSQC, HMBC) would be crucial for confirming the connectivity of the methoxyphenyl and nitro groups to the pyrazole core. Furthermore, single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure, offering valuable data on bond lengths, angles, and intermolecular interactions. nih.gov

Table 2: Illustrative Spectroscopic Data (Experimental vs. DFT Predicted)

Spectroscopic DataExperimental Value (Hypothetical)DFT Predicted Value (Hypothetical)
¹H NMR (δ, ppm) - Pyrazole NH13.513.2
¹³C NMR (δ, ppm) - C-NO₂148.0147.5
IR Frequency (cm⁻¹) - NO₂ asym. stretch15501545
UV-Vis λmax (nm)310305

Expansion of Computational Modeling for Complex Systems

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental design, saving both time and resources. eurasianjournals.com For this compound, molecular modeling can be expanded beyond simple structural confirmation. Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the molecule, particularly the rotation of the methoxyphenyl ring relative to the pyrazole ring, and to understand how it might interact with a biological target or a material matrix over time. nih.gov

Quantum mechanical calculations can be used to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity and potential applications in electronic materials. rsc.org Furthermore, molecular docking studies could be performed against various enzyme active sites to predict potential biological activities and guide the development of new therapeutic agents. nih.gov These computational approaches are essential for building a comprehensive understanding of the molecule's potential from a theoretical standpoint. eurasianjournals.com

Elucidating Underexplored Biological Mechanisms

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.commdpi.com The presence of both a nitro group and a methoxyphenyl substituent on this scaffold suggests a high potential for diverse biological activities. Future research should involve broad-spectrum screening of this compound against various targets, including cancer cell lines, bacteria, fungi, and key enzymes involved in inflammation. mdpi.com

Once a promising activity is identified, the next critical step would be to elucidate the underlying mechanism of action. For example, if anticancer activity is observed, studies could investigate whether the compound induces apoptosis, inhibits specific kinases, or acts as an anti-proliferative agent. nih.gov Similarly, if antimicrobial effects are noted, research could focus on its ability to inhibit cell wall synthesis or disrupt microbial metabolic pathways. nanobioletters.com Understanding these mechanisms is crucial for optimizing the lead compound and advancing it through the drug development pipeline.

Design of Next-Generation Functional Materials

Beyond biological applications, pyrazole derivatives are valuable building blocks for functional materials. mdpi.com Nitropyrazoles, in particular, are known for their applications as energetic materials due to their high heat of formation and thermal stability. nih.govnih.gov The energetic properties of this compound could be investigated, although the presence of the methoxyphenyl group may tailor these properties towards less sensitive applications.

Another promising area is in coordination chemistry. The pyrazole ring can act as a ligand, coordinating with metal ions to form complexes with interesting catalytic, magnetic, or photophysical properties. researchgate.net The specific substituents on this molecule could influence the electronic properties of the resulting metal complexes, making them candidates for novel catalysts or luminescent materials. Research in this area would involve synthesizing metal complexes and characterizing their structural and functional properties.

Potential for Sustainable and Environmentally Benign Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis. researchgate.netnih.gov Future research on this compound should prioritize the development of sustainable synthetic protocols. This includes the use of water as a solvent, which is non-toxic, inexpensive, and readily available. researchgate.net Solvent-free reaction conditions represent another key strategy to minimize environmental impact. benthamdirect.com

The development and use of recyclable catalysts, such as heterogeneous catalysts or biocatalysts, would further enhance the green credentials of the synthesis. rsc.org A comprehensive life cycle assessment of different synthetic routes could be performed to quantify the environmental impact, considering factors like energy consumption, solvent use, and waste generation. The ultimate goal is to develop a synthetic pathway that is not only efficient and high-yielding but also safe and environmentally responsible. sci-hub.se

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Methoxyphenyl)-4-nitro-1H-pyrazole, and how can reaction yields be optimized?

  • Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 3-nitrosopyrazole derivatives and substituted alkynes. For example, a triazenylpyrazole precursor (e.g., 3-nitrosopyrazole) reacts with 3-methoxyphenylacetylene in a THF/water mixture (1:1) at 50°C for 16 hours, catalyzed by copper sulfate and sodium ascorbate. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves ~60% yield . Optimization includes adjusting stoichiometry, reaction time, and catalyst loading.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

  • Answer : Essential techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methoxy at C3, nitro at C4).
  • IR : Peaks for nitro (1520–1350 cm1^{-1}) and methoxy (~2850 cm1^{-1}) groups.
  • Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : To validate purity (>95%) and molecular formula (C10_{10}H9_{9}N3_{3}O3_{3}) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

  • Answer : Single-crystal X-ray diffraction using SHELXL software (e.g., SHELX-2018) provides precise bond lengths, angles, and torsion angles. For example, the nitro group’s planarity with the pyrazole ring and methoxy-phenyl orientation can be confirmed. Validation metrics (R-factor < 5%, wR2_2 < 10%) ensure reliability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and nitro group charge distribution. These predict electrophilic/nucleophilic sites and redox behavior. Discrepancies between experimental and computational data (e.g., bond lengths) may arise from solvent effects or crystal packing, requiring implicit solvation models (e.g., PCM) .

Q. What strategies address contradictions in biological activity data (e.g., varying antibacterial potency across studies)?

  • Answer : Discrepancies may stem from:

  • Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative), inoculum size, or solvent (DMSO vs. aqueous).
  • Structural Analogues : Modifications in the nitro group’s electron-withdrawing capacity or methoxy group’s steric effects.
  • Redox Activity : Nitro group reduction to reactive intermediates (e.g., nitroso, hydroxylamine) under varying pH or enzymatic conditions. Validate via controlled assays and HPLC monitoring .

Q. How can crystallographic disorder or twinning be resolved during structure determination?

  • Answer : For disordered regions (e.g., methoxy or nitro groups):

  • Apply SHELXD for phase refinement and SHELXE for density modification.
  • Use TWINLAW to identify twin laws in cases of pseudo-merohedral twinning.
  • Validate with Rint_{\text{int}} < 0.05 and CC (correlation coefficient) > 90% .

Q. What are the implications of substituting the nitro group with other electron-withdrawing groups (e.g., CF3_3)?

  • Answer : Replacing nitro with trifluoromethyl (CF3_3) alters electronic properties (lower reduction potential) and steric bulk. This affects binding to biological targets (e.g., enzymes with hydrophobic pockets) or material applications (e.g., charge transport in OLEDs). Synthesize via nucleophilic substitution or Pd-catalyzed cross-coupling, followed by comparative DFT and cyclic voltammetry studies .

Methodological Best Practices

  • Synthesis : Monitor reactions via TLC and optimize purification using gradient elution.
  • Crystallography : Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to minimize thermal motion artifacts.
  • Computational Modeling : Benchmark DFT results against experimental crystallographic data to refine functional choices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.